![molecular formula C17H14O3S B288936 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B288936.png)
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one, also known as PSMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. PSMC belongs to the class of chromenone derivatives and has been found to exhibit significant biological activity.
Mechanism of Action
The mechanism of action of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one involves the inhibition of the cell cycle and the induction of apoptosis in cancer cells. 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one has been found to target the DNA replication machinery, leading to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects:
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one has been found to exhibit significant biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of various signaling pathways. It has also been found to exhibit anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions that can be explored with regards to 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one research. One potential direction is the development of novel 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one's potential applications in other areas, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the underlying mechanisms of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one's activity and to identify potential drug targets.
Synthesis Methods
The synthesis of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one involves the reaction of 7-methoxy-4-hydroxy-2H-chromen-2-one with phenylsulfanyl acetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including esterification, reduction, and cyclization, to yield the final product.
Scientific Research Applications
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and pharmacology. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells.
properties
Molecular Formula |
C17H14O3S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7-methoxy-4-(phenylsulfanylmethyl)chromen-2-one |
InChI |
InChI=1S/C17H14O3S/c1-19-13-7-8-15-12(9-17(18)20-16(15)10-13)11-21-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
BCHXAJAINJLQAL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



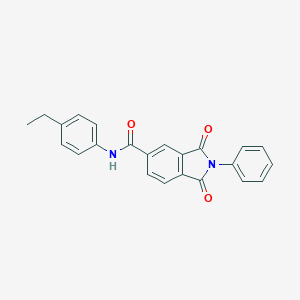
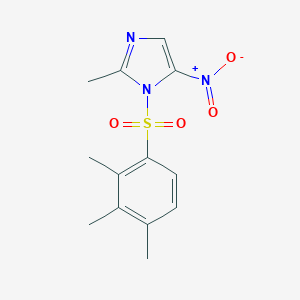
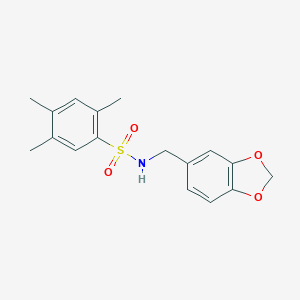
![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
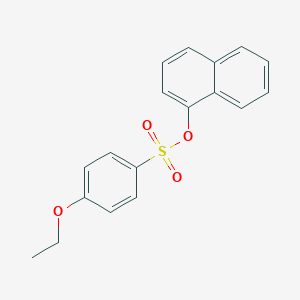
![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)
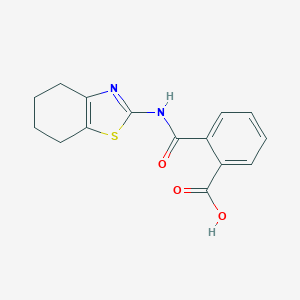
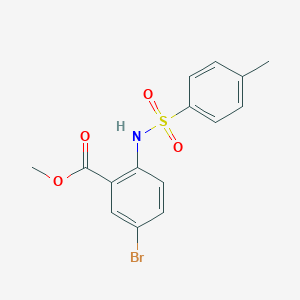
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)
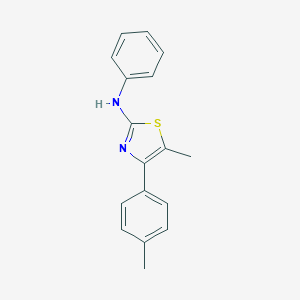
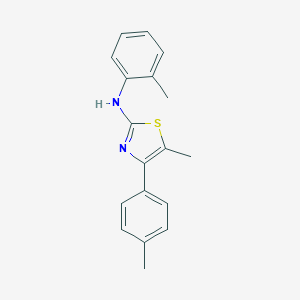
![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)